Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
CAS No.: 187593-69-7
Cat. No.: VC20910273
Molecular Formula: C17H44O3Si4
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187593-69-7 |
|---|---|
| Molecular Formula | C17H44O3Si4 |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane |
| Standard InChI | InChI=1S/C17H44O3Si4/c1-11-12-13-14-15-16-17-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-17H2,1-10H3 |
| Standard InChI Key | VRFCOIJWJMSSBP-UHFFFAOYSA-N |
| SMILES | CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
| Canonical SMILES | CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Chemical Identity and Structure
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- is an organosilicon compound characterized by its distinctive trisiloxane backbone (Si-O-Si-O-Si). Its molecular structure features hexamethyl groups at terminal positions (1,1,1,5,5,5), an octyl chain, and a trimethylsilyloxy group both attached to the central silicon atom (position 3). These structural elements contribute to the compound's unique physicochemical properties, particularly its hydrophobic characteristics and surface activity.
Basic Identifiers and Properties
The compound is registered under different but closely related CAS numbers in chemical databases. The available data regarding its fundamental properties are summarized in Table 1.
Table 1: Basic Identifiers and Properties
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts:
-
n-octyltris(trimethylsiloxy)silane
-
trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane
-
1,1,1,5,5,5-Hexamethyl-3-octyl-3-((trimethylsilyl)oxy)trisiloxane
Structural Characteristics and Properties
The molecular architecture of this trisiloxane derivative confers specific physicochemical properties that make it valuable for various applications. Its structure consists of a central silicon atom bonded to an octyl chain and three siloxy groups, creating a unique combination of hydrophobic and siloxane-based properties.
Chemical Structure
The compound features a trisiloxane backbone where silicon atoms are connected by oxygen bridges (Si-O-Si-O-Si). The terminal silicon atoms (positions 1 and 5) each bear three methyl groups, while the central silicon atom (position 3) is bonded to an octyl chain and a trimethylsilyloxy group. This arrangement results in a molecule with both hydrophobic alkyl regions and siloxane components that contribute to its interfacial properties .
Physicochemical Properties
The physicochemical properties of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- are primarily derived from its structural features:
-
Surface Activity: The compound exhibits significant surface-active properties, with the ability to reduce surface tension at much lower concentrations than conventional surfactants.
-
Hydrophobicity: The octyl chain and trimethylsilyl groups impart hydrophobic characteristics to the molecule.
-
Stability: The silicon-oxygen bonds in the siloxane backbone provide thermal and chemical stability, making the compound resistant to degradation under various conditions.
Synthesis Methods
The preparation of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- typically involves specific synthetic pathways designed to construct the siloxane backbone with the appropriate substituents.
Laboratory Synthesis
The primary synthetic route for this compound involves hydrosilylation reactions, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. These reactions are typically catalyzed by platinum-based catalysts and require moderate temperature conditions (50-100°C) and an inert atmosphere to prevent oxidation.
Industrial Production
On an industrial scale, the production of this trisiloxane derivative often employs continuous flow reactors to ensure consistent quality and yield. The manufacturing process generally involves multiple steps:
-
Formation of the trisiloxane backbone structure
-
Introduction of the hexamethyl groups at terminal positions
-
Attachment of the octyl chain through hydrosilylation
-
Addition of the trimethylsilyloxy group, often utilizing chlorosilanes as intermediates
Applications
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- finds applications across various industrial and scientific domains due to its unique combination of properties.
Industrial Applications
The compound serves several functions in different industrial sectors, as outlined in Table 2.
Table 2: Industrial Applications
| Industry | Application | Functional Role |
|---|---|---|
| Agrochemical | Adjuvant in pesticide formulations | Enhances spreading and penetration of active ingredients on plant surfaces |
| Coatings | Additive in surface treatments | Improves wetting, leveling, and substrate adhesion |
| Personal Care | Ingredient in cosmetic formulations | Provides conditioning, spreadability, and sensory attributes |
| Pharmaceutical | Excipient in drug formulations | Improves solubility of poorly water-soluble active ingredients |
| Textiles | Processing aid | Imparts water-repellent properties while maintaining breathability |
Research Applications
In research settings, this trisiloxane derivative has been investigated for various applications:
-
Drug Delivery Systems: Studies have demonstrated its potential to enhance the solubility and bioavailability of hydrophobic pharmaceutical compounds.
-
Surface Modification: The compound has been utilized to modify surface properties of materials, imparting hydrophobicity and other desirable characteristics.
-
Emulsion Stabilization: Its surfactant properties make it valuable for stabilizing emulsions and foams in laboratory settings.
Comparison with Related Compounds
To better understand the unique properties and applications of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-, it is instructive to compare it with structurally related trisiloxane derivatives.
Structural Variations in Trisiloxane Derivatives
Table 3 presents a comparison of the target compound with several related trisiloxane derivatives.
Table 3: Comparison of Trisiloxane Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |
|---|---|---|---|---|
| Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- | 187592-85-4 | C₁₇H₄₄O₃Si₄ | 408.9 | Octyl chain enhances hydrophobicity and surface activity |
| 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]-3-vinyltrisiloxane | 5356-84-3 | C₁₁H₃₀O₃Si₄ | 322.70 | Vinyl group provides reactive site for further modifications |
| Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]- | 3555-47-3 | C₁₂H₃₆O₄Si₅ | 384.84 | Symmetrical structure with two trimethylsilyloxy groups |
| 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane | 17928-28-8 | C₁₀H₃₀O₃Si₄ | 310.69 | Methyl group at position 3 instead of longer alkyl chain |
| 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane | 2116-84-9 | C₁₅H₃₂O₃Si₄ | 372.76 | Phenyl group contributes to π-stacking interactions |
Structure-Property Relationships
The structural variations in these trisiloxane derivatives directly influence their physicochemical properties and applications:
-
Alkyl Chain Length: The octyl group in the target compound enhances hydrophobicity compared to derivatives with shorter alkyl chains or different functional groups .
-
Reactive Groups: The vinyl derivative (5356-84-3) provides a reactive site for further chemical modifications, making it valuable for synthesis applications .
-
Symmetry: The bis(trimethylsilyloxy) derivative (3555-47-3) exhibits higher thermal stability due to its symmetrical substitution pattern .
-
Aromatic Substitution: The phenyl-substituted derivative (2116-84-9) demonstrates different surface properties due to the aromatic ring's unique electronic characteristics .
Physical and Chemical Properties
The physical and chemical properties of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- are crucial for understanding its behavior in various applications and formulations.
Chemical Reactivity
The chemical reactivity of this trisiloxane derivative is influenced by its structural features:
-
Siloxane Backbone: The Si-O-Si linkages provide chemical stability but can undergo cleavage under strongly acidic or basic conditions.
-
Octyl Chain: The alkyl chain is relatively inert but can participate in oxidation reactions under harsh conditions.
-
Trimethylsilyloxy Group: This group can potentially undergo hydrolysis, particularly in acidic environments, leading to the formation of silanols.
Current Market and Availability
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- is commercially available from specialized chemical suppliers for research and industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume